molecular formula C9H9NO B1349297 3-Methylbenzyl isocyanate CAS No. 61924-25-2

3-Methylbenzyl isocyanate

Cat. No. B1349297
CAS RN: 61924-25-2
M. Wt: 147.17 g/mol
InChI Key: JCUQBSLBFAVVOS-UHFFFAOYSA-N
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Description

3-Methylbenzyl isocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is an organic building block containing an isocyanate group . It is a clear colorless to yellow liquid .


Synthesis Analysis

3-Methylbenzyl isocyanate is used in the synthesis of chiral ligands for asymmetric catalysis . These ligands play a crucial role in enantioselective reactions, allowing the production of single enantiomer products . It may also be used as a chiral auxiliary for the resolution of racemic (±)-6a R,11a R -maackiain to give the (-)-form, which is a key intermediate for synthesizing (-)-cabenegrin A-I .


Molecular Structure Analysis

The molecular formula of 3-Methylbenzyl isocyanate is C9H9NO . Its molecular weight is 147.17 .


Chemical Reactions Analysis

Isocyanates, such as 3-Methylbenzyl isocyanate, are known to readily react with compounds containing hydroxyl groups . This property is utilized in the synthesis of polyurethane materials .


Physical And Chemical Properties Analysis

3-Methylbenzyl isocyanate has a refractive index of 1.523 . It has a boiling point of 34-36 °C at 0.1 mmHg and a density of 1.052 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Chiral Ligands for Asymmetric Catalysis 3-Methylbenzyl isocyanate is utilized in the synthesis of chiral ligands. These ligands are crucial for asymmetric catalysis, which is a type of catalysis that produces a higher amount of one enantiomer over another in a chemical reaction. This is particularly important in the pharmaceutical industry where the production of single enantiomer products is often necessary .

Chiral Auxiliary in Pharmaceutical Synthesis

It serves as a chiral auxiliary for the resolution of racemic mixtures. For example, it has been used to resolve racemic (±)-6a R,11a R -maackiain to produce (-)-cabenegrin A-I, which is a key intermediate in certain pharmaceutical syntheses .

Electrolyte Additive in Lithium-Ion Batteries

Benzyl isocyanate, which contains an isocyanate group similar to 3-Methylbenzyl isocyanate, has been investigated as an electrolyte additive to enhance electrode/electrolyte intercalation stability in lithium-ion batteries. This suggests potential applications for 3-Methylbenzyl isocyanate in improving the performance and longevity of batteries .

Material Availability for Research and Production

3-Methylbenzyl isocyanate’s availability in various quantities, from milligrams to multi-kilogram batches, facilitates its use in research, pilot-scale studies, and production applications. This flexibility allows researchers and manufacturers to choose the appropriate amount for their specific needs .

Mechanism of Action

As an isocyanate, 3-Methylbenzyl isocyanate can react with compounds containing active hydrogen atoms, such as alcohols, to form urethane linkages . This reaction is commonly used in the production of polyurethane materials .

Safety and Hazards

3-Methylbenzyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is combustible and can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The use of 3-Methylbenzyl isocyanate in the synthesis of chiral ligands for asymmetric catalysis suggests potential applications in the field of enantioselective synthesis . Its use as a chiral auxiliary for the resolution of racemic compounds also indicates potential applications in the production of enantiomerically pure compounds .

properties

IUPAC Name

1-(isocyanatomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQBSLBFAVVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369885
Record name 3-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzyl isocyanate

CAS RN

61924-25-2
Record name 3-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylbenzyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Methylbenzyl isocyanate
Reactant of Route 3
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3-Methylbenzyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Methylbenzyl isocyanate
Reactant of Route 5
Reactant of Route 5
3-Methylbenzyl isocyanate
Reactant of Route 6
3-Methylbenzyl isocyanate

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